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Compound of Interest

Compound Name: 1,5-Dibromopentan-3-one

Cat. No.: B130603

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
chemical compound 1,5-Dibromopentan-3-one. Due to the limited availability of published
experimental spectra, this document focuses on presenting predicted data based on
established spectroscopic principles and available information. It serves as a valuable resource
for the identification and characterization of this compound in a laboratory setting.

Chemical Structure and Properties

e Chemical Name: 1,5-Dibromopentan-3-one
e Molecular Formula: CsHsBr20

e Molecular Weight: 243.92 g/mol

e CAS Number: 140200-76-6

e Structure:

e InChl Key: IVWRMAONKJIMECW-UHFFFAQOYSA-N

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 1,5-Dibromopentan-3-
one. These predictions are based on the chemical structure and typical values observed for
similar functional groups.

ble 1: licted * : :

e Predicted Chemical Predicted Predicted Coupling
Shift (0, ppm) Multiplicity Constant (J, Hz)
H1, H5 (-CH2Br) 3.5-3.7 Triplet (t) 6-7
H2, H4 (-CH2CO-) 3.0-3.2 Triplet () 6-7
. i 13
Carbon Predicted Chemical Shift (6, ppm)
C3 (C=0) 200 - 210
C2, C4 (-CH2CO-) 45 - 55
C1, C5 (-CH2Br) 30-40

ble 3: licted Infrared (IR) S .

. Predicted Absorption o
Functional Group 5 ( 1 Description
ange (cm~

C=0 (Ketone) 1710-1730 Strong, sharp absorption
C-H (Aliphatic) 2850 - 3000 Medium to strong absorptions
C-Br 500 - 600 Medium to strong absorption

Table 4: Predicted Mass Spectrometry (MS) Data
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Fragment Predicted m/z Notes

Molecular ion peak with

characteristic bromine isotope

[M]* 242[244/246 )
pattern (approx. 1:2:1 ratio for
Br2)
[M-Br]* 163/165 Loss of one bromine atom
Fragment corresponding to a
[CH2CH2Br]* 107/109
bromoethyl group
Fragment containing the
[COCH2CHzBr]* 151/153 carbonyl and a bromoethyl
group
[CH2CO]* 42 Acylium ion fragment

Experimental Protocols

While specific experimental data for 1,5-Dibromopentan-3-one is not readily available in the
public domain, the following are general protocols for obtaining the spectroscopic data outlined
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 1,5-Dibromopentan-3-one in approximately 0.6
mL of a deuterated solvent (e.g., CDClIs, acetone-ds) in a clean, dry 5 mm NMR tube.

e Instrumentation: Use a *H NMR spectrometer operating at a frequency of 300 MHz or higher.

e H NMR Acquisition:

[¢]

Acquire a one-dimensional proton spectrum.

o

Typical spectral width: -1 to 10 ppm.

o

Number of scans: 16-64 to achieve a good signal-to-noise ratio.

o

Use a relaxation delay of 1-2 seconds.
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e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Typical spectral width: 0 to 220 ppm.
o A higher number of scans will be required compared to *H NMR.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction. Chemical shifts should be
referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl
plates.

o Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCls, CHCIs) that
has minimal IR absorption in the regions of interest.

o ATR: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat sample
directly onto the ATR crystal.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample holder/solvent.
o Record the sample spectrum over the range of 4000 to 400 cm~1.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

« lonization: Use Electron lonization (EIl) at 70 eV to generate charged fragments.

e Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule. The characteristic isotopic pattern of bromine should
be used to identify bromine-containing fragments.

Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of a synthesized chemical compound like 1,5-Dibromopentan-3-one.
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Synthesis & Purification
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of
1,5-Dibromopentan-3-one.

 To cite this document: BenchChem. [Spectroscopic Profile of 1,5-Dibromopentan-3-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130603#spectroscopic-data-of-1-5-dibromopentan-3-
one-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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